molecular formula C21H12F4N2O B2970100 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine CAS No. 670268-53-8

1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine

Cat. No.: B2970100
CAS No.: 670268-53-8
M. Wt: 384.334
InChI Key: NHBMCFBXDPPTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine is a synthetic organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phthalazine Core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution reactions.

    Attachment of the Trifluoromethylphenoxy Group: This can be done through etherification reactions using suitable phenol derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Halogenation, nitration, or sulfonation reactions might be possible.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine and trifluoromethyl groups could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-4-phenoxyphthalazine: Lacks the trifluoromethyl group.

    1-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine: Contains a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-4-[3-(methyl)phenoxy]phthalazine: Contains a methyl group instead of trifluoromethyl.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F4N2O/c22-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(27-26-19)28-16-5-3-4-14(12-16)21(23,24)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBMCFBXDPPTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2OC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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